[(3-Methyl-1H-pyrazol-4-yl)methyl](oxolan-2-ylmethyl)amine
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Overview
Description
(3-Methyl-1H-pyrazol-4-yl)methylamine is a compound that features a pyrazole ring and an oxolane (tetrahydrofuran) ring connected via a methylamine linker. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key structural motifs in various biologically active compounds .
Preparation Methods
The synthesis of (3-Methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with oxolan-2-ylmethylamine under suitable conditions. One common method involves the use of a reductive amination reaction, where the aldehyde group of the pyrazole derivative reacts with the amine group of oxolan-2-ylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Methyl-1H-pyrazol-4-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
(3-Methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, binding to active sites of enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .
Comparison with Similar Compounds
(3-Methyl-1H-pyrazol-4-yl)methylamine can be compared with other similar compounds, such as:
3-Methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and versatility in forming various derivatives.
N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of specific pathways, showcasing the diverse biological activities of pyrazole derivatives.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities, highlighting the therapeutic potential of pyrazole-based compounds.
The uniqueness of (3-Methyl-1H-pyrazol-4-yl)methylamine lies in its dual-ring structure, combining the properties of both pyrazole and oxolane rings, which can lead to unique reactivity and biological activity profiles.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C10H17N3O/c1-8-9(6-12-13-8)5-11-7-10-3-2-4-14-10/h6,10-11H,2-5,7H2,1H3,(H,12,13) |
InChI Key |
PTLQRNQKQYURMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)CNCC2CCCO2 |
Origin of Product |
United States |
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